molecular formula C7H11FO B2953772 (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane CAS No. 2287237-45-8

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane

Cat. No.: B2953772
CAS No.: 2287237-45-8
M. Wt: 130.162
InChI Key: NOMOYIMEWBWVEX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is a useful research compound. Its molecular formula is C7H11FO and its molecular weight is 130.162. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity and Stereochemistry

  • A study on yeast epoxide hydrolase from Rhodotorula glutinis showed a stereochemical preference for the O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, including compounds related to (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane. This preference is significant for understanding the enzymatic detoxification processes of spiroepoxides and their biological activities (Weijers et al., 2007).

Synthetic Applications

  • Research into the nucleophilic ring opening of oxirane rings led to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, showcasing the versatility of 1-oxaspiro[2.5]octane structures in synthesizing bioactive compounds. These findings are crucial for the development of new synthetic pathways for bioactive molecules (Santos et al., 2000).

Drug Discovery and Structural Diversity

  • Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized, highlighting the potential of these spirocycles as multifunctional modules in drug discovery. These compounds offer structural diversity and have been designed to facilitate the discovery of new pharmacologically active agents (Li et al., 2013).

Properties

IUPAC Name

(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOYIMEWBWVEX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CO2)C(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CO2)[C@@H](C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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